3-[3,5-bis(trifluoromethyl)phenyl]-5-(5-chloro-1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole
Overview
Description
3-[3,5-bis(trifluoromethyl)phenyl]-5-(5-chloro-1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C14H7ClF6N4O and its molecular weight is 396.67 g/mol. The purity is usually 95%.
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Biological Activity
The compound 3-[3,5-bis(trifluoromethyl)phenyl]-5-(5-chloro-1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole represents a significant class of heterocyclic compounds known for their diverse biological activities. This article examines the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 384.658 g/mol. The structural configuration includes a 1,2,4-oxadiazole ring fused with a pyrazole moiety, which is key to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of the 1,2,4-oxadiazole ring exhibit significant antimicrobial properties . A study highlighted that compounds containing this structure have shown effectiveness against various bacterial strains including Staphylococcus aureus , Escherichia coli , and Pseudomonas aeruginosa .
Compound | Activity | Reference |
---|---|---|
This compound | Antibacterial | |
1,3,4-Oxadiazole derivatives | Antifungal | |
Various oxadiazole derivatives | Antiviral |
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been extensively studied. The compound under discussion has been shown to inhibit cancer cell growth by targeting specific enzymes involved in cell proliferation. For instance, studies have demonstrated that oxadiazole derivatives can inhibit topoisomerase and telomerase , which are crucial for cancer cell survival .
Cancer Cell Line | IC50 (µM) | Reference |
---|---|---|
HeLa (cervical cancer) | 92.4 | |
CaCo-2 (colon adenocarcinoma) | Not specified | |
MCF-7 (breast cancer) | Not specified |
Anti-inflammatory and Other Pharmacological Activities
In addition to antimicrobial and anticancer effects, compounds containing the oxadiazole moiety also exhibit anti-inflammatory properties. They have been shown to inhibit cyclooxygenases (COX-1 and COX-2), which are involved in the inflammatory response . Furthermore, some studies report antidepressant and analgesic activities associated with these compounds.
Case Studies
- Antitubercular Activity : Dhumal et al. (2016) explored the antitubercular effects of oxadiazole derivatives in combination with other heterocycles. The most potent compounds were found to significantly inhibit Mycobacterium bovis BCG both in active and dormant states .
- Neuroprotective Effects : Research has indicated that certain oxadiazole derivatives possess neuroprotective properties by acting on neurotransmitter receptors, making them potential candidates for treating neurodegenerative diseases .
Properties
IUPAC Name |
3-[3,5-bis(trifluoromethyl)phenyl]-5-(5-chloro-1-methylpyrazol-4-yl)-1,2,4-oxadiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF6N4O/c1-25-10(15)9(5-22-25)12-23-11(24-26-12)6-2-7(13(16,17)18)4-8(3-6)14(19,20)21/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTZGUDUKIUZYDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C2=NC(=NO2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF6N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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